Olean-12-ene-3,11-dione
CAS No.: 2935-32-2
Cat. No.: VC0206123
Molecular Formula: C30H46O2
Molecular Weight: 438.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2935-32-2 |
|---|---|
| Molecular Formula | C30H46O2 |
| Molecular Weight | 438.7 g/mol |
| IUPAC Name | (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
| Standard InChI | InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | XQIVDOSRZQSWFL-QKMNFNRLSA-N |
| Canonical SMILES | CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Identification
Olean-12-ene-3,11-dione is characterized by its pentacyclic triterpenoid structure with two ketone groups at positions 3 and 11, and a double bond between C-12 and C-13. This specific structural arrangement contributes to its unique chemical properties and biological activities.
Basic Identification Data
| Parameter | Information |
|---|---|
| Common Name | Olean-12-ene-3,11-dione |
| CAS Number | 2935-32-2 |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.7 g/mol |
| IUPAC Name | (4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
| Synonyms | 3,11-Dioxo-β-amyrene; 3,11-Dioxoolean-12-ene; 12-Oleanen-3,11-dione; 5α-Oleana-12-ene-3,11-dione |
Structural Features
Olean-12-ene-3,11-dione possesses a complex pentacyclic structure characteristic of oleanane triterpenes. The compound has eight methyl groups, two ketone functionalities at positions C-3 and C-11, and a double bond between C-12 and C-13. The stereochemistry is defined by specific configurations at multiple chiral centers, giving rise to its unique three-dimensional structure .
The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, particularly using nuclear magnetic resonance (NMR) techniques. The complete 1H and 13C chemical shift assignments have been established, correcting previous literature data .
Physical and Chemical Properties
Olean-12-ene-3,11-dione exhibits specific physical and chemical properties that are important for its identification, isolation, and potential applications.
Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | White to yellow powder |
| Melting Point | 241-245°C |
| Density | 1.05 g/cm³ |
| LogP | 8.37 |
| Flash Point | 192.3°C |
| Boiling Point | 521.9°C at 760 mmHg |
| Vapor Pressure | 5.45×10⁻¹¹ mmHg at 25°C |
| Molar Volume | 416.5 cm³ |
| Surface Tension | 40.3 dyne/cm |
These physical properties indicate that Olean-12-ene-3,11-dione is a stable, high-melting-point compound with limited volatility and significant lipophilicity, which influences its solubility in various solvents and its behavior in biological systems .
Chemical Reactivity
Olean-12-ene-3,11-dione contains two reactive carbonyl groups at positions C-3 and C-11, which can undergo various chemical transformations including reduction, oxidation, and nucleophilic addition reactions. The C-12/C-13 double bond represents another reactive site that can participate in addition reactions. These reactive functional groups provide opportunities for chemical modifications to produce derivatives with potentially enhanced biological activities .
The compound responds positively to the Lieberman-Buchard test, a characteristic reaction for triterpenes, producing a specific color change that aids in its identification during phytochemical screening .
Natural Sources and Occurrence
Olean-12-ene-3,11-dione has been isolated from several plant species, primarily within specific genera known for their rich triterpenoid content.
Plant Sources
The compound has been identified in:
The Celastraceae family, in particular, is known for producing a diverse array of triterpenoids with various biological activities. Plants in this family have been used in traditional medicine in several cultures, which has prompted phytochemical investigations leading to the discovery of compounds like Olean-12-ene-3,11-dione .
Distribution in Plant Parts
Olean-12-ene-3,11-dione is predominantly found in the roots and stems of its source plants, with concentration varying based on plant species, growth conditions, geographical location, and seasonal factors. The compound is part of the plant's secondary metabolism, potentially serving protective functions against herbivores or microbial attacks.
Isolation and Characterization Methods
The isolation and structural elucidation of Olean-12-ene-3,11-dione involve sophisticated analytical techniques that have evolved over time.
Extraction and Isolation Techniques
The typical procedure for isolating Olean-12-ene-3,11-dione from plant material involves:
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Initial extraction of plant material (roots or stems) using solvents such as methanol or ethanol
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Liquid-liquid partitioning of the extract, typically between ethyl acetate and water
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Further fractionation using column chromatography techniques
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Final purification through high-performance liquid chromatography (HPLC)
This multi-step process allows for the separation of Olean-12-ene-3,11-dione from other plant constituents, yielding the pure compound for characterization and biological testing.
Spectroscopic Characterization
The structural elucidation of Olean-12-ene-3,11-dione has been accomplished through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional techniques (¹H-¹H COSY, HMQC, HMBC) have been employed to establish the complete structural assignment of the compound
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Mass Spectrometry (MS): Particularly ESI-MS, which has confirmed the molecular formula (C₃₀H₄₆O₂) through accurate mass determination
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Infrared (IR) Spectroscopy: Revealing characteristic absorptions for ketone functionalities
Spectroscopic Data
NMR Spectral Assignments
The complete ¹H and ¹³C NMR assignments for Olean-12-ene-3,11-dione have been established through detailed spectroscopic analysis, correcting previous literature data.
Key NMR Features
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¹H NMR Highlights:
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¹³C NMR Distinctive Signals:
These spectroscopic data are crucial for confirming the structure of Olean-12-ene-3,11-dione and distinguishing it from related triterpenoids.
Biological Activities
Olean-12-ene-3,11-dione, like many triterpenoids, exhibits various biological activities that make it a compound of interest for potential pharmaceutical applications.
Research Studies and Findings
Several significant research studies have focused on Olean-12-ene-3,11-dione, contributing to our understanding of its structure, occurrence, and potential applications.
Structural Elucidation Studies
A pivotal study published in 2005 provided the complete ¹H and ¹³C chemical shift assignments of Olean-12-ene-3,11-dione through conventional 1D NMR and 2D shift-correlated NMR experiments using ¹H-¹H COSY, HMQC, and HMBC techniques. This research corrected previous assignments in the literature and established a reliable spectroscopic profile for the compound .
Comparative Studies with Related Compounds
Research has also compared Olean-12-ene-3,11-dione with structurally similar compounds such as 28-hydroxyolean-12-ene-3,11-dione. These comparative studies have revealed important structure-activity relationships and provided insights into how minor structural modifications affect physical properties and biological activities .
Comparison with Related Triterpenoids
Olean-12-ene-3,11-dione shares structural similarities with several other oleanane triterpenoids but possesses distinctive features that set it apart.
Structural Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Differences from Olean-12-ene-3,11-dione |
|---|---|---|
| 28-Hydroxyolean-12-ene-3,11-dione | C₃₀H₄₆O₃ | Additional hydroxyl group at C-28 position |
| α-Amyrin | C₃₀H₅₀O | Has hydroxyl group at C-3 instead of ketone; no ketone at C-11 |
| β-Amyrin | C₃₀H₅₀O | Has hydroxyl group at C-3 instead of ketone; no ketone at C-11 |
| Oleanolic acid | C₃₀H₄₈O₃ | Carboxyl group at C-28; hydroxyl at C-3 instead of ketone |
This structural comparison highlights the unique combination of functional groups in Olean-12-ene-3,11-dione, which may contribute to its specific biological activities and physicochemical properties .
Synthetic Approaches
While Olean-12-ene-3,11-dione is primarily obtained from natural sources, synthetic approaches have been developed for its preparation and for creating derivatives with enhanced properties.
Synthesis Methods
The synthesis of Olean-12-ene-3,11-dione typically involves:
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Starting with precursor compounds such as α-amyrin or β-amyrin
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Performing selective oxidation reactions using reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC)
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Purification through chromatographic techniques
These synthetic approaches allow for the production of Olean-12-ene-3,11-dione in laboratory settings, although commercial production still primarily relies on extraction from natural sources.
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